δ-Position Enables Dipeptide-Mimetic Backbone Extension
The target compound places the Fmoc-protected amino group at the δ-carbon (C5) of the pentanoic acid chain, resulting in a four-atom spacing between the nitrogen and the carboxyl carbon, compared to two-atom (α), three-atom (β), and four-atom but conformationally distinct (γ) spacings in analogs. In crystal structures of model peptides, a δ-aminovaleric acid (δ-Ava) residue adopts a fully extended conformation that mimics a dipeptide unit, whereas β- and γ-residues produce different backbone trajectories and hydrogen-bonding patterns [1]. The C4 methyl branch in the target compound introduces additional steric constraints that are absent in the unsubstituted δ-Ava scaffold (Fmoc-5-aminopentanoic acid) and are expected to alter the extended-versus-folded population balance, as demonstrated for methylated δ-amino acid residues by DFT calculations and FT-IR/NMR spectroscopy [2].
| Evidence Dimension | Backbone atom spacing (amino N to carboxyl C) and conformational preference |
|---|---|
| Target Compound Data | Four-atom spacing (δ-amino acid); C4 methyl branch introduces stereocenter and steric constraint |
| Comparator Or Baseline | Fmoc-β-homovaline: three-atom spacing (β-amino acid). Fmoc-5-aminopentanoic acid: four-atom spacing but no C4 methyl branch. Fmoc-4-amino-4-methylpentanoic acid: three-atom spacing with gem-dimethyl at C4 (quaternary, achiral at substitution point). |
| Quantified Difference | Qualitative: δ-amino acids function as dipeptide mimics; β-amino acids function as single-residue homologs. Methylation of δ-residues increases folding preference (DFT and spectroscopic evidence from Marafon et al. 2019). |
| Conditions | X-ray crystallography of Piv-Pro-δ-Ava-OMe (Sengupta et al. 2006); DFT (B3LYP/6-31G*), FT-IR absorption, and NMR of terminally blocked δ-amino acid residues (Marafon et al. 2019) |
Why This Matters
For researchers designing peptidomimetics or foldamers, the δ-amino acid backbone with a C4 methyl branch offers a dipeptide-mimetic scaffold with tunable folding propensity that cannot be replicated by β- or γ-amino acid analogs or by the linear δ-Ava scaffold.
- [1] Sengupta A, Aravinda S, Shamala N, Raja MKB, Balaram P. Structural studies of model peptides containing beta-, gamma- and delta-amino acids. Organic & Biomolecular Chemistry, 2006, 4(22), 4214–4222. View Source
- [2] Marafon G, Moretto A, Zanuy D, Alemán C, Crisma M, Toniolo C. Effect on the Conformation of a Terminally Blocked, (E) β,γ-Unsaturated δ-Amino Acid Residue Induced by Carbon Methylation. Chemistry – A European Journal, 2019, 25, 15805–15814. View Source
